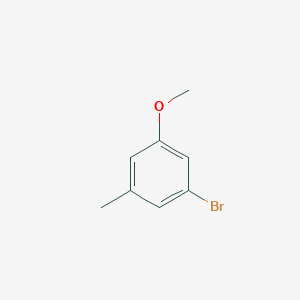

1-Bromo-3-methoxy-5-methylbenzene

描述

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic compounds, or haloarenes, are a broad class of organic molecules characterized by one or more halogen atoms directly attached to an aromatic ring. These compounds are fundamental in organic chemistry, serving as precursors in a vast array of coupling reactions and functional group transformations. 1-Bromo-3-methoxy-5-methylbenzene belongs to this family, specifically as a brominated anisole (B1667542) derivative.

Unlike simple halobenzenes, this compound possesses additional substituents—a methoxy (B1213986) (-OCH₃) group and a methyl (-CH₃) group—which significantly modify its chemical personality. While the bromine atom primarily introduces reactivity through its ability to participate in cross-coupling reactions or be converted into an organometallic reagent, the methoxy and methyl groups modulate the electron density and steric environment of the aromatic ring. This trifunctional substitution pattern distinguishes it from simpler haloarenes like bromobenzene (B47551) or even related disubstituted compounds like 3-bromoanisole (B1666278), providing a more nuanced platform for synthetic elaboration. Its structure allows for precise control over subsequent reactions, making it a more specialized tool compared to broadly applicable reagents like 1-bromo-3,5-dimethoxybenzene, which has been used in the synthesis of anti-cancer drug precursors. chemdad.com

Significance as a Versatile Building Block in Complex Molecular Architectures

The strategic placement of three distinct functional groups makes this compound a highly versatile building block in multi-step organic synthesis. The bromine atom is the primary handle for forming new carbon-carbon or carbon-heteroatom bonds, typically through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings.

Detailed research findings have demonstrated its utility. For instance, the methyl group can be oxidized to a carboxylic acid, transforming the molecule into 3-Bromo-5-methoxybenzoic acid. echemi.com This reaction, often carried out using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), converts a relatively inert alkyl group into a versatile functional group that can participate in amide bond formation or other carboxylic acid-specific reactions. echemi.com

Furthermore, this compound can be employed in the synthesis of complex thioethers. One example is its reaction to form 2-Fluoro-6-[(3-methyl-5-methoxyphenyl)thio]benzonitrile, showcasing its role in constructing molecules with specific electronic and structural properties for materials science or medicinal chemistry applications. echemi.com The compound's utility is also evident in its preparation from precursors like 3-bromo-5-methyl-phenol or 4-bromo-2-methoxy-6-methyl-phenylamine, highlighting its place within established synthetic pathways. echemi.com

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉BrO | sigmaaldrich.com |

| Molecular Weight | 201.06 g/mol | sigmaaldrich.com |

| Appearance | Colorless Oil / Solid | echemi.comsigmaaldrich.com |

| Boiling Point | 228°C | echemi.com |

| Melting Point | 52°C | echemi.com |

| Density | ~1.4 g/cm³ | echemi.com |

| CAS Number | 29578-83-4 | echemi.com |

Overview of Substituent Effects on Benzene (B151609) Reactivity and Regioselectivity (Bromo, Methoxy, Methyl)

The reactivity of a substituted benzene ring towards electrophilic aromatic substitution (EAS) is profoundly influenced by the electronic properties of its substituents. These groups can either activate the ring, making it more reactive than benzene, or deactivate it. openstax.org They also direct incoming electrophiles to specific positions (ortho, meta, or para).

In this compound, three different substituents exert their influence simultaneously:

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. msu.edu It donates electron density to the ring through a powerful resonance effect (+R effect), where one of the oxygen's lone pairs delocalizes into the π-system of the ring. lumenlearning.com This significantly increases the ring's nucleophilicity and stabilizes the carbocation intermediate formed during EAS. lumenlearning.com It is a potent ortho, para-director. msu.edu

Methyl Group (-CH₃): The methyl group is a weak activating group. minia.edu.eg It donates electron density primarily through a weak inductive effect (+I effect) and hyperconjugation. openstax.org Like the methoxy group, it is also an ortho, para-director. minia.edu.eg

The combined effect of these three groups on this compound results in a highly activated and regiochemically defined system. The two powerful ortho, para-directing groups (methoxy and methyl) and the ortho, para-directing bromo group work in concert. The positions ortho and para to the strongest activating group, the methoxy group, are the most nucleophilic. In this specific 1,3,5-substitution pattern, the remaining unsubstituted positions (2, 4, and 6) are all ortho or para to at least one of the activating groups. Specifically, the C2 position is ortho to both the methoxy and methyl groups, the C4 position is ortho to the bromo and methyl groups and para to the methoxy group, and the C6 position is ortho to the bromo and methoxy groups and para to the methyl group. The powerful activating and directing influence of the methoxy group is the dominant factor in determining the site of further electrophilic attack.

Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect | Primary Electronic Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strong Activator | ortho, para | +R (Resonance Donation) |

| -CH₃ (Methyl) | Weak Activator | ortho, para | +I (Inductive Donation) / Hyperconjugation |

| -Br (Bromo) | Weak Deactivator | ortho, para | -I (Inductive Withdrawal) > +R (Resonance Donation) |

属性

IUPAC Name |

1-bromo-3-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEVRCZZWJWKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443391 | |

| Record name | 1-BROMO-3-METHOXY-5-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29578-83-4 | |

| Record name | 1-BROMO-3-METHOXY-5-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methoxy-5-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 3 Methoxy 5 Methylbenzene

Regioselective Bromination Strategies on Substituted Benzene (B151609) Precursors

The most direct approach to synthesizing 1-bromo-3-methoxy-5-methylbenzene involves the regioselective bromination of a disubstituted benzene precursor, specifically 3-methoxytoluene. The success of this strategy hinges on the ability to control the position of the incoming bromine atom, a process governed by the electronic and steric influences of the existing methoxy (B1213986) and methyl substituents.

Electrophilic Aromatic Substitution Approaches for Haloarene Formation

Halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS). organicchemistrytutor.com In this type of reaction, a strong electrophile attacks the electron-rich π-system of the benzene ring. organicchemistrytutor.com Because aromatic compounds are very stable, a powerful electrophile is required to overcome the aromaticity and form a resonance-stabilized carbocation intermediate, sometimes referred to as a σ-complex. organicchemistrytutor.com

For bromination, the electrophile (Br+) is typically generated by treating molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). masterorganicchemistry.com The catalyst polarizes the Br-Br bond, creating a more potent electrophilic species that can be attacked by the aromatic ring. The reaction proceeds in three general stages: activation of the electrophile, attack by the aromatic ring to form the carbocation intermediate, and subsequent deprotonation to restore aromaticity and yield the final haloarene product. masterorganicchemistry.com Alternative brominating agents, such as N-Bromosuccinimide (NBS), can also be employed, often in the presence of an acid catalyst or radical initiator, depending on the desired outcome.

Directing Group Effects and Positional Isomer Control

When an electrophilic aromatic substitution is performed on a substituted benzene ring, the existing substituents profoundly influence the position of the incoming electrophile. libretexts.org These "directing effects" are crucial for achieving positional isomer control. Substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directors.

In the case of the precursor 3-methoxytoluene, the benzene ring is substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃).

Methoxy Group (-OCH₃): The oxygen atom has lone pairs of electrons that it can donate to the benzene ring through resonance. This π-donation significantly increases the electron density of the ring, especially at the ortho and para positions. vaia.com Consequently, the methoxy group is a strong activating group and an ortho-, para-director.

Methyl Group (-CH₃): Alkyl groups are electron-donating through an inductive effect, which also activates the ring towards electrophilic attack. They are also ortho-, para-directors. libretexts.org

When both groups are present on the ring as in 3-methoxytoluene, their directing effects are cooperative. The methoxy group is a more powerful activating group than the methyl group. The positions that are ortho and para to the strong activating methoxy group are most favorable for substitution. In 3-methoxytoluene, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The positions ortho to the methyl group are C2 and C4, and the para position is C6.

The combined effect directs the incoming electrophile to positions 2, 4, and 6. Position 2 is sterically hindered by the adjacent methyl group. Therefore, substitution occurs primarily at the C4 and C6 positions. The target compound, this compound, is formed when bromination occurs at the C5 position (equivalent to C1 if numbered differently, but para to the methyl group and ortho to the methoxy group). The strong activating and directing effect of the methoxy group makes the positions ortho to it highly reactive, leading to the desired regioselectivity.

| Precursor | Substituent 1 | Substituent 1 Effect | Substituent 2 | Substituent 2 Effect | Predicted Bromination Position for this compound |

| 3-Methoxytoluene | -OCH₃ | Activating, Ortho-, Para-Director | -CH₃ | Activating, Ortho-, Para-Director | Position 5 (ortho to -OCH₃, meta to -CH₃) |

Multistep Synthesis Pathways for Polysubstituted Benzene Derivatives

One potential multistep route starts from 3-bromoaniline. While direct bromination of anisole (B1667542) (methoxybenzene) yields ortho and para isomers, starting with a precursor where the bromine is already in place circumvents this issue. sciencemadness.org A plausible, though not explicitly detailed in the search results, pathway could involve:

Diazotization of an Aniline Derivative: A starting material like 3-methoxyaniline could undergo diazotization using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HBr) at low temperatures (below 5°C). researchgate.net

Sandmeyer Reaction: The resulting diazonium salt can then be treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom, yielding 1-bromo-3-methoxybenzene. sciencemadness.org

Friedel-Crafts Alkylation: The final methyl group could be introduced via a Friedel-Crafts alkylation reaction, although this step would need careful control to avoid isomerization and achieve the desired regiochemistry.

Another documented approach involves starting with 3-bromophenol, which can be methylated to form 3-bromoanisole (B1666278) (1-bromo-3-methoxybenzene). sciencemadness.org This intermediate would then require the introduction of the methyl group at the 5-position.

Derivatization from Related Halogenated Aromatic Ethers and Toluenes

Synthesizing this compound can also be achieved by modifying existing halogenated aromatic compounds that already contain one or two of the required functional groups in the correct orientation. This strategy leverages commercially available or easily synthesized starting materials.

A key example is the methylation of a corresponding phenol (B47542). The synthesis can begin with 3-bromo-5-methylphenol. This precursor already has the bromine atom and the methyl group in the desired 1,3,5-relationship. The synthesis is completed by converting the phenolic hydroxyl group into a methoxy group. This etherification is typically achieved by reacting the phenol with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate. sciencemadness.org

| Starting Material | Reagents | Product | Reaction Type |

| 3-Bromo-5-methylphenol | Dimethyl sulfate, Base (e.g., K₂CO₃) | This compound | Williamson Ether Synthesis |

| 3-Methoxytoluene | N-Bromosuccinimide (NBS), Catalyst | This compound | Electrophilic Bromination |

This approach is often efficient as the critical C-Br and C-C bonds are pre-formed, and the final step is a reliable etherification reaction.

Elucidating the Reactivity and Reaction Mechanisms of 1 Bromo 3 Methoxy 5 Methylbenzene

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The existing substituents on the aromatic ring significantly influence both the rate and the regioselectivity of the reaction. wikipedia.org

Mechanistic Insights into Benzenonium Ion Intermediates

The mechanism of electrophilic aromatic substitution proceeds through a two-step process. msu.edulibretexts.org The initial and rate-determining step involves the attack of an electrophile on the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as a benzenonium ion or arenium ion. msu.edulibretexts.org This intermediate is not aromatic and is positively charged. msu.edu In the second, faster step, a proton is eliminated from the benzenonium ion, restoring the aromaticity of the ring and yielding the substituted product. msu.edulibretexts.org

The stability of the benzenonium ion is a key factor in determining the reaction's feasibility and outcome. The positive charge in the benzenonium ion is delocalized across the ring through resonance. msu.edu For substituted benzenes like 1-bromo-3-methoxy-5-methylbenzene, the substituents can further stabilize or destabilize this intermediate.

Influence of Bromine, Methoxy (B1213986), and Methyl Groups on Reaction Kinetics and Regioselectivity

The three substituents on this compound—bromo, methoxy, and methyl—exert distinct electronic effects that influence the reactivity and regioselectivity of electrophilic aromatic substitution.

Methoxy Group (-OCH₃): The methoxy group is a strongly activating group and an ortho-, para-director. organicchemistrytutor.com It possesses a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom, which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. wikipedia.orgorganicchemistrytutor.com This makes the ring much more susceptible to attack by electrophiles. organicchemistrytutor.com The methoxy group also has a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. wikipedia.org However, the resonance effect is dominant. wikipedia.org

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho-, para-director. libretexts.org It exerts an electron-donating inductive effect (+I), which helps to stabilize the positive charge of the benzenonium ion intermediate. libretexts.org

Bromo Group (-Br): Halogens like bromine are unique in that they are deactivating yet ortho-, para-directing. libretexts.org Bromine is highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic attack. wikipedia.org However, it also has a weaker electron-donating resonance effect (+M) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions.

Predicting Regioselectivity:

In a polysubstituted benzene ring like this compound, the directing effects of the substituents must be considered collectively. The powerful activating and directing effect of the methoxy group will dominate. youtube.com It strongly directs incoming electrophiles to the positions ortho and para to it. The methyl group also directs ortho and para. The deactivating bromo group's directing influence is weaker. youtube.com

Therefore, the most likely positions for electrophilic attack are those activated by both the methoxy and methyl groups. The positions ortho to the methoxy group are C2 and C6. The position para to the methoxy group is already occupied by the methyl group. The positions ortho to the methyl group are C4 and C6. The positions ortho to the bromo group are C2 and C4.

Considering the combined effects, the positions at C2, C4, and C6 are all activated. However, the methoxy group is the strongest activating group, and its directing effect will be the most influential. youtube.com Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methoxy group (C2 and C6). Steric hindrance might lead to a preference for one of these positions over the other, depending on the size of the incoming electrophile.

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) under certain conditions, particularly when electron-withdrawing groups are present. wikipedia.orgmasterorganicchemistry.com

Exploration of SNAr Mechanisms

The most common mechanism for nucleophilic aromatic substitution is the SNAr or addition-elimination mechanism. wikipedia.orgbyjus.com This pathway is favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group, such as a halide. byjus.com In this compound, the bromo group serves as the leaving group. However, the methoxy and methyl groups are electron-donating, which does not favor the stabilization of the negatively charged intermediate (Meisenheimer complex) that is characteristic of the SNAr mechanism. masterorganicchemistry.comlibretexts.org Therefore, SNAr reactions are generally not expected to be facile for this compound under standard conditions. For an SNAr reaction to occur, the aromatic ring needs to be activated by electron-withdrawing substituents. wikipedia.org

The SNAr mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

Investigation of Elimination-Addition (Benzyne) Mechanisms

An alternative pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism typically occurs in the presence of a very strong base, such as sodium amide (NaNH₂). masterorganicchemistry.comgreyhoundchrom.com

The formation of a benzyne from an aryl halide involves two steps:

Elimination: The strong base abstracts a proton from the position ortho to the halogen, followed by the elimination of the halide ion, forming a triple bond within the benzene ring. masterorganicchemistry.com

Addition: A nucleophile then attacks one of the carbons of the triple bond, followed by protonation to give the final product. masterorganicchemistry.com

In the case of this compound, treatment with a strong base could potentially lead to the formation of two different benzyne intermediates due to the presence of protons at both C2 and C6. The subsequent addition of the nucleophile could then lead to a mixture of products. The regioselectivity of the nucleophilic addition to the unsymmetrical benzyne would be influenced by the electronic effects of the methoxy and methyl substituents. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of the bromo substituent allows it to participate as an electrophilic partner in these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org this compound can be coupled with various boronic acids in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgorganic-chemistry.org The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Heck Coupling:

The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org this compound can react with various alkenes in the presence of a palladium catalyst and a base. This reaction provides a direct method for the vinylation of the aromatic ring. The presence of additives like tetrabutylammonium (B224687) bromide (TBAB) can sometimes be used to stabilize the palladium catalyst and improve reaction outcomes. beilstein-journals.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool for the synthesis of aryl amines. wikipedia.org this compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org This provides a versatile route to N-aryl derivatives of 1-methoxy-3-methyl-5-aminobenzene. The choice of ligand is often crucial for the success of the reaction. wikipedia.org

Table of Reaction Data

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Electrophilic Aromatic Substitution | This compound, Electrophile | Lewis/Brønsted Acid | Substituted this compound |

| Nucleophilic Aromatic Substitution (Benzyne) | This compound, Strong Base, Nucleophile | NaNH₂ | Substituted Methoxy-methylaniline derivative |

| Suzuki-Miyaura Coupling | This compound, Boronic Acid/Ester | Pd Catalyst, Base | Biaryl or substituted arene |

| Heck Coupling | This compound, Alkene | Pd Catalyst, Base | Substituted Styrene (B11656) |

| Buchwald-Hartwig Amination | This compound, Amine | Pd Catalyst, Ligand, Base | N-Aryl Amine |

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically couples an organohalide with an organoboron compound. libretexts.orgnih.gov this compound, also known as 3-bromo-5-methoxytoluene, serves as an aryl halide partner in these transformations.

The reaction involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester derivative in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Studies have demonstrated the successful coupling of various aryl and heteroaryl boronic acids with bromoanilines and other aryl bromides, showcasing the broad applicability of this reaction. nih.govrsc.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium(II) acetate (B1210297) with triphenylphosphine (B44618) as a ligand has been effectively used. organic-chemistry.org The reaction conditions are generally mild, and the reagents are often non-toxic and stable. libretexts.org

Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving aryl bromides, illustrating the versatility of this method.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Yield |

| 4-Bromobenzaldehyde | Phenylboronic acid | PdNP@PPh2-SiO2 | K2CO3 | iPrOH/H2O | 98% researchgate.net |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | PdNP@PPh2-SiO2 | K2CO3 | iPrOH/H2O | 96% researchgate.net |

| o-Bromobenzaldehyde | Phenylboronic acid | PdNP@PPh2-SiO2 | K2CO3 | iPrOH/H2O | 85% researchgate.net |

| 1-Bromo-2,5-dimethoxybenzene | Phenylboronic acid | PdNP@PPh2-SiO2 | K2CO3 | iPrOH/H2O | 82% researchgate.net |

| 2-Bromopyridine | Phenylboronic acid | PdNP@PPh2-SiO2 | K2CO3 | iPrOH/H2O | 95% researchgate.net |

This table is illustrative and based on data for similar aryl bromides. Specific yields for this compound would require dedicated experimental investigation under these conditions.

Other Palladium- and Copper-Catalyzed Transformations

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound is a handle for various other transition-metal-catalyzed cross-coupling reactions. These transformations are pivotal for constructing complex molecular architectures.

Palladium-catalyzed reactions are not limited to just Suzuki-Miyaura coupling. Other notable examples include:

Heck Reaction: Coupling with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Carbonylative Coupling Reactions: Incorporation of carbon monoxide to form aldehydes, ketones, or amides.

These reactions often share mechanistic features with the Suzuki-Miyaura reaction, such as the initial oxidative addition of the aryl bromide to the palladium(0) catalyst. The specific outcome is then determined by the nature of the coupling partner and the reaction conditions employed.

Copper-catalyzed reactions , such as the Ullmann condensation, provide an alternative pathway for forming C-O, C-N, and C-S bonds, often under different conditions than their palladium-catalyzed counterparts. These reactions are particularly useful for coupling with alcohols, amines, and thiols.

Catalytic Nucleophilic Substitution for Sulfone Synthesis

The synthesis of sulfones, which are compounds containing a sulfonyl group, is of significant interest due to their presence in many biologically active molecules and functional materials. mdpi.com While traditional methods often involve the oxidation of sulfides, catalytic nucleophilic substitution reactions provide a direct route to sulfones from aryl halides like this compound. organic-chemistry.org

This approach typically involves the reaction of the aryl bromide with a sulfinate salt (RSO₂Na) in the presence of a copper or palladium catalyst. The reaction proceeds via a catalytic cycle that facilitates the formation of the C-S bond, leading to the desired aryl sulfone.

An alternative strategy involves the oxidation of sulfides, which can be synthesized from aryl bromides. mdpi.com The selective oxidation of sulfides can yield either sulfoxides or sulfones, depending on the oxidant and reaction conditions. researchgate.net For example, hydrogen peroxide in the presence of a suitable catalyst can be used for this transformation. organic-chemistry.orgresearchgate.net

Functional Group Transformations at the Methyl and Methoxy Centers

The methyl and methoxy groups of this compound are also amenable to a range of chemical modifications, further expanding its synthetic utility.

Side-Chain Halogenation and Derivatization (e.g., Formation of 1-(Bromomethyl)-3-methoxy-5-methylbenzene)

The methyl group attached to the aromatic ring can undergo free-radical halogenation at the benzylic position. This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. chadsprep.comacs.org This method is preferred over using molecular bromine (Br₂) for benzylic bromination as it minimizes competitive electrophilic aromatic substitution on the electron-rich ring. chadsprep.com

The reaction of this compound with NBS leads to the formation of 1-(bromomethyl)-3-methoxy-5-methylbenzene.

However, the electron-donating methoxy group activates the aromatic ring, which can lead to competitive nuclear bromination. tandfonline.commdma.ch Careful control of reaction conditions is therefore essential to favor benzylic bromination. Studies have shown that performing the reaction with bromotrichloromethane (B165885) under a nitrogen atmosphere can improve the yields of benzylic bromination for activated aromatic compounds. tandfonline.com

The resulting benzylic bromide is a versatile intermediate that can be used in a variety of subsequent nucleophilic substitution and coupling reactions to introduce a wide range of functional groups.

Oxidation and Reduction Reactions

Oxidation: The methyl group of this compound can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used to convert the methyl group into a carboxyl group, yielding 3-bromo-5-methoxybenzoic acid. echemi.com The reaction is typically carried out in a mixture of pyridine (B92270) and water under reflux. echemi.com It is also possible to achieve partial oxidation to the aldehyde stage using specific reagents like chromyl chloride (Etard reaction) or chromic oxide in acetic anhydride, though this can be challenging in the presence of other sensitive functional groups. ncert.nic.in

Reduction: The bromo group can be removed via catalytic hydrogenation or by using reducing agents like tributyltin hydride, converting the molecule to 3-methoxy-5-methylanisole. The methoxy group is generally stable to these conditions but can be cleaved to a hydroxyl group using strong acids like HBr or BBr₃.

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1-Bromo-3-methoxy-5-methylbenzene, distinct signals corresponding to the different types of protons are observed. A pale liquid form of the compound, when analyzed using a 300 MHz spectrometer in deuterated chloroform (B151607) (CDCl3), shows signals at approximately 6.97 ppm, 6.87 ppm, and 6.64 ppm, each integrating to one proton and appearing as a singlet, which are characteristic of the aromatic protons. echemi.com Additionally, a singlet at 3.80 ppm corresponds to the three protons of the methoxy (B1213986) group (-OCH3), and another singlet at 2.36 ppm represents the three protons of the methyl group (-CH3). echemi.com

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.97 | s | 1H | Ar-H |

| 6.87 | s | 1H | Ar-H |

| 6.64 | s | 1H | Ar-H |

| 3.80 | s | 3H | -OCH3 |

| 2.36 | s | 3H | -CH3 |

Note: Data obtained from a 300 MHz spectrum in CDCl3. echemi.com

While specific 2D NMR data for this compound was not found in the search results, these techniques are invaluable for complex structural assignments.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule, though for this specific compound with all singlet aromatic protons, its utility would be limited to confirming the absence of vicinal or geminal proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms. This would definitively assign the carbon signals for the methoxy and methyl groups, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the substitution pattern of the benzene (B151609) ring by showing correlations, for example, between the methoxy protons and the aromatic carbon at position 3, and between the methyl protons and the aromatic carbon at position 5.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides insights into the functional groups present in a molecule. ChemicalBook provides access to FT-IR and Raman spectra for this compound. chemicalbook.com The FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C-O stretching of the methoxy group, and C-Br stretching. Raman spectroscopy would complement the FT-IR data, particularly for the non-polar bonds and the aromatic ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The benzene ring and its substituents (bromo, methoxy, and methyl groups) would influence the wavelengths of maximum absorption (λmax).

High-Resolution Mass Spectrometry (HRMS) and Chromatographic Techniques (HPLC, LC-MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The monoisotopic mass of this compound is reported as 199.98367 Da. uni.lu Mass spectrometry data from ECHEMI indicates a peak at m/z 229.1 [M+H]+, which corresponds to the protonated molecule. echemi.com

Chromatographic techniques are essential for separating and purifying compounds. bldpharm.com

High-Performance Liquid Chromatography (HPLC) can be used to analyze the purity of this compound. bldpharm.comsielc.com A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is a common approach for such compounds. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of the compound and any impurities based on their mass-to-charge ratio. bldpharm.com This technique is particularly useful for analyzing complex mixtures.

X-ray Crystallography for Solid-State Structural Determination (Applicable for crystalline derivatives)

The structural analysis of this derivative offers valuable insights into the molecular geometry and packing of a similar brominated methoxybenzene compound. The study revealed that 1-(bromomethyl)-3,5-dimethoxybenzene crystallizes in the monoclinic system. scielo.br The data were collected at a temperature of 130(2) K using a Bruker AXS Smart APEX CCD diffractometer with MoKα radiation. scielo.br

The refinement of the crystal structure was carried out using full-matrix least-squares on F² and involved 111 parameters for 2208 unique reflections. scielo.br The final structure confirms the connectivity and provides precise measurements of the molecular geometry. For instance, the aromatic ring is nearly planar, and the torsion angles associated with the methoxy groups are also almost planar. scielo.br

Key crystallographic data and parameters for 1-(bromomethyl)-3,5-dimethoxybenzene are summarized in the interactive table below.

| Parameter | Value |

| Empirical Formula | C9H11BrO2 |

| Crystal System | Monoclinic |

| a (Å) | 8.4054(10) |

| b (Å) | 4.4245(6) |

| c (Å) | 25.016(3) |

| Volume (ų) | 928.9(2) |

| Z | 4 |

| Data sourced from a study on 1-(bromomethyl)-3,5-dimethoxybenzene. scielo.br |

This detailed crystallographic analysis of a key derivative provides a solid foundation for understanding the solid-state structural characteristics of this class of compounds. The precise bond lengths and angles determined from such studies are crucial for computational modeling and for correlating structure with physical and chemical properties.

Computational and Theoretical Investigations of 1 Bromo 3 Methoxy 5 Methylbenzene

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of medium-sized organic molecules like 1-Bromo-3-methoxy-5-methylbenzene. Its balance of computational cost and accuracy makes it the preferred method for a wide range of molecular property predictions.

The first and most crucial step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

The primary conformational flexibility in this molecule arises from the orientation of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups relative to the benzene (B151609) ring. DFT calculations would explore the potential energy surface by rotating the C(ring)-O bond and the C(ring)-C(methyl) bond to identify the global minimum energy conformer. It is expected that the most stable conformation will feature the methoxy group's methyl substituent oriented to minimize steric hindrance with the adjacent hydrogen atoms on the ring. The optimized geometry serves as the foundational data for all subsequent theoretical calculations.

DFT methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental results for validation.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with a DFT functional such as B3LYP. echemi.com These calculations predict the shielding tensors for each nucleus (¹H and ¹³C), which are then converted into chemical shifts (δ) relative to a standard reference, typically Tetramethylsilane (TMS).

Experimental NMR data for this compound has been reported. A comparison with theoretically predicted values allows for the validation of the computational model. Discrepancies between calculated and experimental shifts can arise from the choice of functional, basis set, and the omission of solvent effects in the calculation. echemi.com

Table 1: Experimental NMR Chemical Shifts for this compound This table is based on data from cited research and is interactive.

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹³C | 160.2 |

| ¹³C | 141.0 |

| ¹³C | 124.5 |

| ¹³C | 122.4 |

| ¹³C | 114.1 |

| ¹³C | 113.9 |

| ¹³C (methoxy) | 55.4 |

| ¹³C (methyl) | 21.2 |

| ¹H (aromatic) | 6.45 |

| ¹H (aromatic) | 6.39 |

| ¹H (aromatic) | 6.18 |

| ¹H (methoxy) | 3.30 |

Source: ECHEMI

Vibrational Frequencies (IR Spectra): DFT calculations can predict the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies help in the assignment of experimental infrared (IR) and Raman spectra. Experimental IR peaks for this compound have been identified at 2925, 1599, 1569, and 1464 cm⁻¹. Theoretical calculations would aim to reproduce these frequencies, which correspond to specific bond stretches (e.g., C-H, C=C aromatic, C-O) and bending vibrations. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model.

UV-Vis Spectra: Electronic transitions and UV-Vis absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, these calculations would reveal transitions primarily of the π → π* type within the aromatic ring.

Electronic Structure Analysis

Beyond geometry and spectra, computational methods provide a detailed picture of the electronic distribution and properties of a molecule.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the benzene ring, with contributions from the oxygen atom of the methoxy group. The LUMO is likely a π* antibonding orbital distributed over the aromatic ring.

Table 2: Illustrative Data from a Frontier Molecular Orbital Analysis This table illustrates the typical output of an FMO analysis. Specific values for this compound require a dedicated computational study.

| Parameter | Description | Typical Value (Arbitrary Units) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. In this compound, such regions would be concentrated around the electronegative oxygen and bromine atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are sites for nucleophilic attack. These regions are typically found around the hydrogen atoms.

The MEP map provides a clear, intuitive picture of charge distribution and reactivity hotspots across the molecule.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. This method quantifies charge transfer and hyperconjugative interactions that contribute to molecular stability.

For this compound, NBO analysis would reveal significant delocalization interactions. A key interaction would be the donation of electron density from the lone-pair orbitals (p-type) of the methoxy oxygen atom into the antibonding π* orbitals of the benzene ring. This interaction, a form of resonance, contributes to the stability of the molecule. The analysis quantifies these interactions via second-order perturbation theory, providing a stabilization energy value (E(2)) for each donor-acceptor interaction.

Table 3: Illustrative Data from a Natural Bond Orbital Analysis This table shows examples of stabilizing interactions identified by NBO analysis. Specific values require a dedicated computational study.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C) | High |

LP denotes a lone pair orbital. σ and π denote bonding orbitals, while σ and π* denote antibonding orbitals.*

Investigation of Reactive Sites and Transition State Structures

Computational chemistry provides powerful tools for elucidating the reactivity of molecules. For this compound, theoretical investigations can predict the most probable sites for chemical reactions and characterize the high-energy transition state structures that govern reaction pathways.

One of the primary methods for predicting reactive sites is through the analysis of the molecule's electronic properties, such as the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key in determining the molecule's reactivity. The HOMO indicates regions that are electron-rich and therefore susceptible to electrophilic attack, while the LUMO points to electron-deficient areas prone to nucleophilic attack.

In this compound, the methoxy (-OCH3) and methyl (-CH3) groups are electron-donating, increasing the electron density of the benzene ring, particularly at the ortho and para positions relative to them. The bromine atom, while being an ortho-para director, is deactivating due to its electronegativity. Computational models would likely show the HOMO density concentrated on the benzene ring, with significant contributions from the carbon atoms ortho and para to the activating methoxy and methyl groups.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. For this compound, MEP analysis would reveal negative potential (red and yellow regions), indicating electron-rich areas, around the oxygen atom of the methoxy group and across the aromatic ring, highlighting the likely sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the bromine atom, suggesting these as potential sites for nucleophilic interaction.

The investigation of transition state structures is crucial for understanding reaction mechanisms and kinetics. For electrophilic aromatic substitution reactions, a common reaction for benzene derivatives, computational studies can model the formation of the sigma complex (or arenium ion), which is the transition state. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The electron-donating methoxy and methyl groups would stabilize the positive charge in the sigma complex, particularly when the attack occurs at the positions ortho and para to them.

Table 1: Predicted Reactive Sites in this compound

| Type of Attack | Predicted Reactive Site(s) | Rationale |

|---|---|---|

| Electrophilic Attack | C2, C4, C6 positions of the benzene ring | The methoxy and methyl groups are activating and ortho-para directing, increasing the electron density at these positions and stabilizing the corresponding sigma complex. |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. The NLO response of a molecule is primarily determined by its ability to exhibit intramolecular charge transfer (ICT), which is facilitated by the presence of both electron-donating and electron-withdrawing groups within a conjugated system.

In this compound, the methoxy and methyl groups act as electron donors, while the bromine atom, due to its electronegativity, can be considered a weak electron acceptor. This "push-pull" arrangement across the π-conjugated benzene ring can give rise to NLO properties.

The key parameters that quantify the NLO response of a molecule are the polarizability (α) and the first-order hyperpolarizability (β). Polarizability measures the ease with which the electron cloud of a molecule can be distorted by an external electric field, while the first-order hyperpolarizability is a measure of the second-order NLO response.

Computational studies can calculate these properties, providing insights into the NLO potential of a molecule. For this compound, DFT calculations would likely predict a significant dipole moment and non-zero hyperpolarizability, indicating potential NLO activity. The magnitude of these properties would be influenced by the specific arrangement of the donor and acceptor groups on the benzene ring. Organic molecules with significant NLO responses are being explored for their potential in modern applications. nih.gov

It is important to note that while computational predictions provide valuable insights, experimental verification is necessary to confirm the actual NLO properties of this compound.

Synthetic Applications and Advanced Derivative Chemistry of 1 Bromo 3 Methoxy 5 Methylbenzene

Role as an Intermediate in the Synthesis of Aromatic Ethers

1-Bromo-3-methoxy-5-methylbenzene serves as a key precursor in the synthesis of diaryl ethers, a structural motif present in numerous natural products and pharmacologically active compounds. The formation of the ether linkage is typically achieved through cross-coupling reactions where the bromine atom is substituted by a phenoxy group.

Two of the most powerful methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig O-arylation.

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). cmu.edu In a typical procedure, this compound would be reacted with a chosen phenol in the presence of a copper(I) catalyst, such as copper(I) iodide or oxide, and a base like cesium carbonate or potassium carbonate, often in a high-boiling solvent like DMF or xylene. buyersguidechem.com The electronic nature of the substituents on both the aryl bromide and the phenol can influence the reaction conditions required. cmu.edu

Buchwald-Hartwig O-Arylation: A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig reaction. This method offers a broader substrate scope and generally requires lower reaction temperatures. The reaction couples the aryl bromide with a phenol or alcohol using a palladium catalyst and a suitable phosphine (B1218219) ligand.

The resulting diaryl ethers, containing the 3-methoxy-5-methylphenyl moiety, can be further elaborated, making this a crucial step in the synthesis of more complex molecular architectures.

Table 1: Comparison of Methods for Aromatic Ether Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig O-Arylation |

| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Often not required, but can be used | Phosphine-based (e.g., BINAP, dppf) |

| Base | Strong inorganic (e.g., Cs₂CO₃, K₂CO₃) | Variety of bases can be used |

| Temperature | Often high (100-220 °C) | Generally milder |

| Substrate Scope | Good, but can be limited by sterics | Broader, more functional group tolerance |

Precursor for Complex Heterocyclic Compounds, including Quinazolines

The quinazoline (B50416) skeleton is a privileged scaffold in medicinal chemistry, forming the core of many drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov this compound can serve as a starting material for the synthesis of substituted quinazolines, although this typically involves a multi-step sequence.

A common strategy involves the transformation of the bromo- and methyl-substituted benzene (B151609) ring into a suitable ortho-substituted aniline, which can then undergo cyclization to form the quinazoline ring system. For instance, the methyl group could be oxidized to a carboxylic acid, and the bromo group could be converted to an amino group or used in a coupling reaction to introduce another nitrogen-containing substituent.

While direct synthesis from this compound is not widely documented, analogous structures are key in the synthesis of medicinally important quinazolines. For example, patent literature describes the synthesis of quinazoline derivatives as potent and selective inhibitors of KRas, a key target in cancer therapy. These syntheses often start with highly substituted and halogenated benzene or quinazoline cores, highlighting the importance of building blocks like this compound in accessing these complex structures. google.com General methods for quinazoline synthesis often rely on precursors like 2-aminobenzonitriles or 2-aminobenzaldehydes, which can be prepared from appropriately substituted aryl halides. organic-chemistry.org

Utility in the Construction of Polysubstituted Benzene Scaffolds

The development of methods to construct highly substituted benzene rings is a central theme in organic synthesis. This compound is an excellent starting point for creating such scaffolds due to the reactivity of the bromine atom in various palladium-catalyzed cross-coupling reactions. These reactions allow for the precise introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.gov This is a highly versatile method for creating biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the position of the bromine atom. A study on the Suzuki-Miyaura coupling of 3,5-dimethoxybromobenzene, a close analog, demonstrates the feasibility of this transformation. nih.gov

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing substituted styrenes or cinnamates. Research on the Heck reaction of 3-bromo-5-methoxypyridine (B189597) with fluorous alkenes showcases the utility of this reaction with a structurally similar substrate. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to produce an arylalkyne. wikipedia.orgresearchgate.net These products are valuable intermediates that can undergo further transformations.

These cross-coupling reactions, summarized in the table below, demonstrate the power of using this compound to systematically build up molecular complexity on the benzene ring.

Table 2: Cross-Coupling Reactions for Polysubstituted Benzene Synthesis

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Boronic acid/ester | C(sp²) - C(sp²) or C(sp²) - C(sp³) | Pd catalyst, Base |

| Heck | Alkene | C(sp²) - C(sp²) | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | C(sp²) - C(sp) | Pd catalyst, Cu co-catalyst, Base |

Development of Novel Materials Precursors and Functional Organic Materials

The unique electronic and structural features of the 3-methoxy-5-methylphenyl group make it an interesting component for the design of new functional organic materials. While direct applications of this compound in this area are not extensively reported, its derivatives hold significant potential.

Through the cross-coupling reactions described previously, this building block can be incorporated into larger conjugated systems suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). For example, quinazoline derivatives, which can be synthesized from precursors related to this compound, have been investigated for their use in OLEDs.

The ability to form biaryl structures via Suzuki coupling or stilbene-like compounds via the Heck reaction opens up possibilities for creating liquid crystalline materials. The specific substitution pattern of the starting material can influence the mesomorphic properties of the final products.

Synthesis of Pharmaceutically Relevant Building Blocks and Fine Chemicals

This compound is a valuable intermediate in the synthesis of fine chemicals and building blocks for the pharmaceutical industry. buyersguidechem.com Its functional groups can be manipulated to introduce pharmacophores or to serve as handles for further synthetic transformations.

For instance, the methyl group can be oxidized to a carboxylic acid, yielding 3-bromo-5-methoxybenzoic acid. chemicalbook.com This benzoic acid derivative is itself a useful building block for the synthesis of more complex molecules, including esters and amides with potential biological activity.

Pharmacological and Biological Research Applications

Investigation of Molecular Interactions with Biological Targets

1-Bromo-3-methoxy-5-methylbenzene serves as a versatile scaffold in the design and synthesis of molecules that interact with specific biological targets. Its substituted benzene (B151609) ring allows for strategic modifications to probe and understand molecular recognition events. For instance, this compound is a key intermediate in the development of SHIP1 (SH2-containing inositol (B14025) 5'-phosphatase 1) modulators. SHIP1 is a crucial negative regulator of the PI3K/Akt signaling pathway, which is often dysregulated in cancers and inflammatory diseases. The synthesis of analogs based on the this compound framework allows researchers to systematically explore the structure-activity relationships required for potent and selective SHIP1 activation.

Furthermore, the compound has been utilized in the synthesis of ligands for various receptors, where the bromo, methoxy (B1213986), and methyl groups can be modified to optimize binding affinity and selectivity. These studies are instrumental in mapping the binding pockets of receptors and understanding the forces that govern ligand-receptor interactions, which is a fundamental aspect of rational drug design.

Research on Enzyme Inhibition Mechanisms (e.g., Fatty Acid Biosynthesis)

The investigation of enzyme inhibition is a cornerstone of drug discovery, and this compound has proven to be a valuable precursor in this field. It has been implicated in the inhibition of fatty acid biosynthesis, a critical pathway for the survival of various pathogens and the proliferation of cancer cells. While direct inhibitory data on the compound itself is limited in publicly available research, its role as a synthetic starting material for more complex inhibitors is well-documented.

The compound is a key building block in the synthesis of inhibitors for several important enzymes:

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): This enzyme is involved in the biosynthesis of active estrogens and is a target for the treatment of hormone-dependent diseases like breast cancer and endometriosis. This compound is used to construct non-steroidal inhibitors of 17β-HSD1. uni-saarland.deuni-saarland.de

Lysine Acetyltransferases (KATs): KATs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is linked to various diseases, including cancer. Patent literature indicates that this compound is used in the synthesis of novel KAT inhibitors. googleapis.com

Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is a major regulator of cell growth, proliferation, and survival. Inhibitors of PI3K are actively being developed as anti-cancer agents. This compound is a documented starting material for the synthesis of PI3K inhibitors. google.com

The following table summarizes the enzymes for which inhibitors have been synthesized using this compound as a key intermediate.

| Enzyme Target | Therapeutic Area |

| 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Hormone-dependent cancers, Endometriosis |

| Lysine Acetyltransferases (KATs) | Cancer, Inflammatory diseases |

| Phosphoinositide 3-kinases (PI3Ks) | Cancer |

Studies on Transporter Modulation (e.g., Phenolic Acid Transporter Inhibition)

Research has identified this compound as an inhibitor of the phenolic acid transporter (PAT). Phenolic acid transporters are membrane proteins responsible for the uptake of phenolic acids into cells. By inhibiting this transporter, the compound can prevent the cellular accumulation of these acids. This mechanism is of particular interest in the context of microbial growth, as some microorganisms rely on the uptake of specific phenolic acids for their metabolic processes. The precise mechanism of inhibition and the specific isoforms of the transporter that are affected are areas of ongoing investigation.

Cell-Based Research into Cytotoxic Effects and Underlying Biochemical Mechanisms

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cells. The underlying biochemical mechanism for this cytotoxicity is believed to be linked to the disruption of intramolecular interactions within the dibenzofuran (B1670420) ring system of certain biological macromolecules and the inhibition of fatty acid biosynthesis.

The following table presents the cytotoxic activity of a diresorcinol derivative synthesized from this compound.

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | >50 |

| A549 | Lung Carcinoma | >50 |

Note: The IC50 values are for a derivative and not the parent compound.

These findings underscore the potential of the this compound scaffold in the development of new anticancer agents. Further research is needed to elucidate the specific molecular pathways affected by this compound and its derivatives to fully understand their cytotoxic potential.

Exploration of Antifungal Properties

This compound has been shown to possess antifungal properties, notably inhibiting the growth of the fungus Aspergillus niger. Aspergillus niger is a common mold that can cause opportunistic infections in immunocompromised individuals. The antifungal activity of the compound is likely related to its ability to interfere with essential cellular processes, such as fatty acid biosynthesis and transporter function, which are vital for fungal survival. The exploration of its antifungal spectrum and the potentiation of its activity through structural modifications are promising areas for future research in the development of new antifungal agents.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

The current synthesis of 1-Bromo-3-methoxy-5-methylbenzene and related compounds often involves multi-step processes that may utilize hazardous reagents and generate significant waste. For instance, classical methods might involve the methylation of 3-bromo-5-methyl-phenol or a Sandmeyer reaction starting from a substituted aniline, which can use harsh acids and nitrite (B80452) salts. echemi.com Future research must prioritize the development of more environmentally benign and efficient synthetic strategies.

Key areas for investigation include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of other complex organic molecules, such as certain cobaltites. researchgate.net Exploring microwave-assisted C-H activation or coupling reactions for the synthesis of this compound could lead to more sustainable processes.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis would represent a significant step towards a greener manufacturing process.

Greener Brominating Agents: Research into replacing traditional brominating agents like elemental bromine with safer alternatives, such as N-bromosuccinimide (NBS) in greener solvent systems or enzymatic bromination, could reduce the environmental impact.

Catalytic C-H Functionalization: Direct C-H bromination or methoxylation of a simpler precursor using selective catalysts would be a more atom-economical approach, avoiding the need for pre-functionalized starting materials.

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

Modern catalytic methods offer the potential to dramatically improve the synthesis and functionalization of this compound. While traditional methods may rely on stoichiometric reagents, future work should focus on catalytic cycles that offer higher efficiency, selectivity, and functional group tolerance.

Promising research directions include:

Palladium-Catalyzed Cross-Coupling: The bromo-substituent serves as an excellent handle for palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. Research has already demonstrated the use of palladium catalysis for creating C-N bonds in complex derivatives. nih.gov Future work could explore the coupling of this compound with a wider range of organoboron, organotin, and amine partners to build molecular complexity.

Copper-Catalyzed Reactions: Copper catalysts are an attractive, less expensive alternative to palladium for many cross-coupling reactions. Investigating copper-catalyzed C-O, C-S, and C-N bond formations using this compound as a substrate could open up new, cost-effective synthetic pathways.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This methodology could be applied to the functionalization of the aromatic ring or for coupling reactions involving this compound, potentially enabling transformations that are difficult to achieve with traditional thermal methods.

Advanced Material Science Applications of this compound Derivatives

The rigid, substituted benzene (B151609) core of this compound makes it an intriguing building block for advanced materials. Derivatives of this compound could be tailored to exhibit specific electronic, optical, or thermal properties.

A notable area of current research involves the synthesis of novel isobutyl phenylcyanoacrylates from bromo-methoxy substituted benzaldehydes. chemrxiv.org These monomers have been successfully copolymerized with styrene (B11656) to produce new polymers with potentially unique characteristics. chemrxiv.org

Future research in this domain should focus on:

Synthesis of Novel Polymers: Systematically modifying the structure of this compound and converting it into various monomers (e.g., acrylates, styrenes, epoxides) for polymerization.

Characterization of Material Properties: Investigating the properties of these new polymers, including their thermal stability, refractive index, conductivity, and mechanical strength. The decomposition of copolymers containing related structures has been studied, showing multi-step thermal degradation profiles. chemrxiv.org

Organic Electronics: Exploring the potential of derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electronic properties can be tuned by introducing different functional groups via the bromo-substituent.

Liquid Crystals: Designing and synthesizing derivatives with appropriate molecular geometries to investigate their potential for forming liquid crystalline phases, which are crucial for display technologies.

Table 1: Potential Material Science Applications

| Application Area | Derivative Type | Potential Properties to Investigate |

| Polymers | Polyacrylates, Polystyrenes | Thermal stability, Refractive index, Mechanical strength |

| Organic Electronics | Oligomers, Conjugated Polymers | Charge transport, Photoluminescence, Electroluminescence |

| Liquid Crystals | Rod-shaped molecules | Mesophase behavior, Electro-optical switching |

Deeper Computational Modeling for Rational Design in Synthesis and Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby guiding experimental work and reducing trial-and-error. While basic predicted data such as XlogP and collision cross-sections are available, more sophisticated modeling is a key future direction. uni.lu

Areas for focused computational research include:

Density Functional Theory (DFT) Studies: Using DFT to model reaction mechanisms for the synthesis and functionalization of this compound. This can help in optimizing reaction conditions (temperature, catalyst, solvent) and predicting regioselectivity.

Predicting Electronic and Optical Properties: Employing computational methods to calculate the electronic structure, absorption spectra, and emission properties of novel derivatives designed for materials science applications. This allows for the in silico screening of candidates before undertaking laborious synthesis.

Molecular Docking: For biological applications, computational docking can predict the binding affinity and orientation of this compound derivatives within the active site of a target protein, aiding in the rational design of more potent inhibitors.

Table 2: Computational Modeling Approaches

| Modeling Technique | Application | Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Optimize synthetic routes and predict product selectivity. |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra Prediction | Design new materials with desired optical properties. |

| Molecular Docking | Ligand-Protein Binding | Predict biological activity and guide drug design. |

Targeted Exploration of Structure-Activity Relationships in Biological Systems

Preliminary data suggests that this compound possesses interesting biological activity, including the inhibition of the phenolic acid transporter (PAT) and antifungal properties. chemicalbook.com It has also been noted to have cytotoxic effects on human cells in culture. chemicalbook.com These findings provide a strong foundation for more detailed investigations into its potential as a lead compound in drug discovery.

Future research should systematically explore the structure-activity relationship (SAR) of this compound. This involves synthesizing a library of analogues and evaluating how changes in the molecular structure affect biological activity. A study on inhibitors of the Keap1-Nrf2 protein-protein interaction demonstrated that modifications to methoxy (B1213986) and methyl substituents on a core ring structure can significantly alter biological activity. nih.gov

Key research objectives include:

Systematic Derivatization: Creating a series of new compounds by:

Replacing the bromo-substituent with other functional groups (e.g., amines, thiols, alkynes) via cross-coupling reactions.

Altering the methyl group to other alkyl or functionalized chains.

Modifying or replacing the methoxy group.

Biological Screening: Testing the synthesized library of compounds against a panel of biological targets, including fungal strains, cancer cell lines, and specific enzymes or protein-protein interactions.

SAR Analysis: Correlating the observed biological activity with the specific structural changes to build a predictive model for designing more potent and selective agents. This will help to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency and selectivity.

常见问题

Q. What are the most reliable synthetic routes for preparing 1-Bromo-3-methoxy-5-methylbenzene, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution (EAS) or halogenation of pre-functionalized benzene derivatives. For example, bromination of 3-methoxy-5-methylbenzene using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (0–5°C) can yield the target compound. Purity optimization involves:

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm product homogeneity.

- Yield Improvement : Slow addition of bromine to avoid di-substitution byproducts and using anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via splitting patterns and chemical shifts. The methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–7.5 ppm) are critical. DEPT-135 can distinguish CH₃ (3-methoxy) and CH (aromatic) groups .

- IR Spectroscopy : Confirm C-Br stretch (~550–600 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 216 (M⁺ for C₈H₉BrO) and isotopic patterns for bromine (1:1 ratio for M⁺ and M+2) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in electrophilic substitution reactions involving this compound?

- Methodological Answer : The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho/para-directing, while bromine (-Br) is meta-directing. To control regioselectivity:

- Directing Group Hierarchy : Use computational tools (DFT calculations) to predict the dominant directing effect. Methoxy groups typically exert stronger activation than bromine .

- Steric Effects : Bulky substituents (e.g., methyl at C5) may block ortho positions, favoring para-substitution. Verify via NOESY NMR to assess spatial interactions .

- Reagent Choice : Nitration with HNO₃/H₂SO₄ at low temperatures favors meta-substitution relative to bromine .

Q. What strategies mitigate competing side reactions during functionalization of the bromine substituent in this compound?

- Methodological Answer :

- Protection of Reactive Sites : Temporarily protect the methoxy group (e.g., silylation with TMSCl) to prevent nucleophilic attack during SNAr reactions .

- Metal-Catalyzed Cross-Coupling : Use Pd(0) catalysts (e.g., Suzuki-Miyaura) to replace bromine with aryl/vinyl groups while minimizing dehalogenation. Optimize ligand choice (e.g., SPhos for sterically hindered substrates) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require degassing to prevent catalyst poisoning .

Q. How can computational methods aid in designing multi-step syntheses of derivatives from this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys can propose feasible routes by analyzing bond disconnections and reagent compatibility .